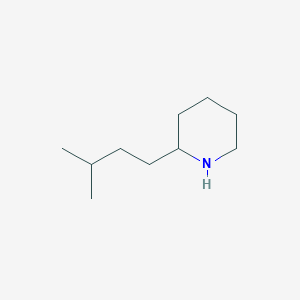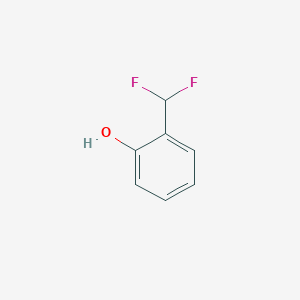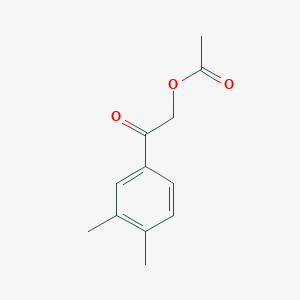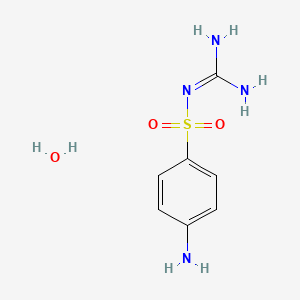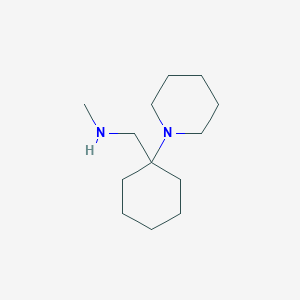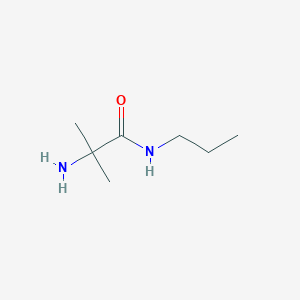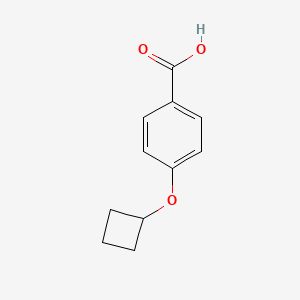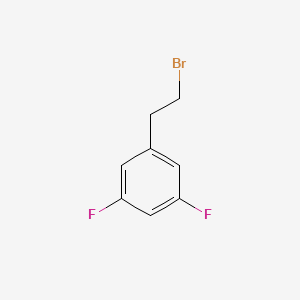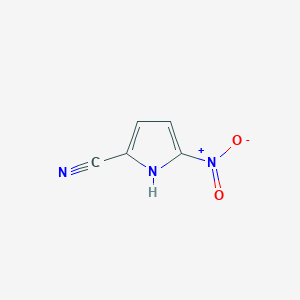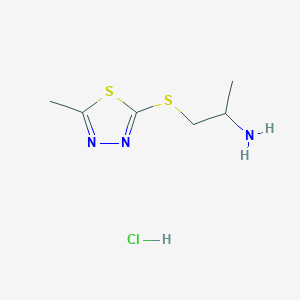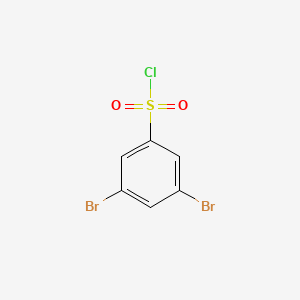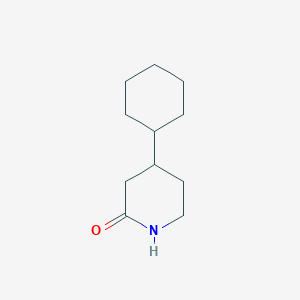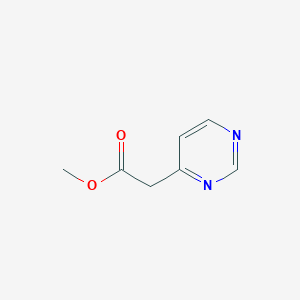
2-Fluoro-4-methyl-6-nitrophenol
概要
説明
2-Fluoro-4-methyl-6-nitrophenol is a derivative of m-fluoronitrobenzene . It is reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats .
Synthesis Analysis
The synthesis of 2-Fluoro-4-methyl-6-nitrophenol involves several steps. The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methyl-6-nitrophenol is represented by the linear formula C7H6FNO3 . The InChI code is 1S/C7H6FNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 .Physical And Chemical Properties Analysis
2-Fluoro-4-methyl-6-nitrophenol has a molecular weight of 171.13 g/mol . It is a solid at room temperature and should be stored in a dry place at 2-8°C .科学的研究の応用
Chemical Synthesis and Reactions :
- Nitration of p-halophenols, including fluorophenols, leads to the formation of halo-nitrocyclohexadienones and halo-nitrophenols. This process has been examined for its synthetic utility in creating complex chemical structures (Clewley et al., 1989).
- Another study looked into the mechanism of nitration of substituted anisoles and phenols, providing insight into the formation and rearrangement of nitrophenol derivatives, which is relevant to understanding the behavior of 2-Fluoro-4-methyl-6-nitrophenol (Bloomfield et al., 1983).
Sensor Applications :
- Certain derivatives of nitrophenol have been developed as sensors for detecting cyanide ions in aqueous media. These compounds change color in the presence of cyanide, indicating their potential as selective chemical sensors (Elsafy et al., 2018).
- In a similar vein, fluorescent chitosan hydrogels have been created for sensing nitrophenol compounds, such as 2, 4, 6-trinitrophenol. These materials demonstrate notable fluorescence quenching in the presence of nitrophenol compounds, indicating their utility in environmental sensing applications (Xiong et al., 2019).
Biomedical Research :
- 2-Fluoro-4-nitrophenol-β-d-galactopyranoside has been used in magnetic resonance imaging (MRI) studies as a gene-reporter molecule. It enables the observation of enzyme activity and gene expression in cancer cells, demonstrating its potential in medical diagnostics and research (Kodibagkar et al., 2006).
Environmental Monitoring and Treatment :
- There's research on the development of composite nanocones for the electrochemical detection and photocatalytic degradation of 4-Nitrophenol, an important water pollutant. This study highlights the potential application in environmental monitoring and treatment of pollutants (Chakraborty et al., 2021).
- Another study focused on the toxicity and degradability of nitrophenols, including derivatives like 2-fluoro-6-nitrophenol, in anaerobic systems. This research is crucial for understanding the environmental impact and management of these compounds (Uberoi & Bhattacharya, 1997).
Material Science and Chemistry :
- The electron spin resonance of fluorine-substituted nitro-aromatic anion radicals, including those derived from 2-fluoro-6-nitrophenol, has been studied. This research provides insights into the electronic properties of these compounds, which is valuable for material science and organic chemistry (Fischer & Zimmermann, 1968).
Analytical Methods and Synthesis :
- Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol, a compound related to 2-Fluoro-4-methyl-6-nitrophenol, demonstrates the methods used to synthesize complex organic compounds for various applications (Ran & Pittman, 1993).
Safety And Hazards
特性
IUPAC Name |
2-fluoro-4-methyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSTVMNAYZSGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methyl-6-nitrophenol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


